molecular formula C12H20O2 B12644665 Octahydropentalenyl isobutyrate CAS No. 93964-81-9

Octahydropentalenyl isobutyrate

Cat. No.: B12644665
CAS No.: 93964-81-9
M. Wt: 196.29 g/mol
InChI Key: GSLWKPBSLJVOJM-UHFFFAOYSA-N
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Description

Octahydropentalenyl isobutyrate is an ester derivative of isobutyric acid, hypothesized to feature an octahydropentalenol moiety esterified with the isobutyrate group. This analysis will focus on comparisons with structurally and functionally related compounds, leveraging available data to infer trends and properties.

Properties

CAS No.

93964-81-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 2-methylpropanoate

InChI

InChI=1S/C12H20O2/c1-8(2)12(13)14-11-7-6-9-4-3-5-10(9)11/h8-11H,3-7H2,1-2H3

InChI Key

GSLWKPBSLJVOJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCC2C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl isobutyrate typically involves the esterification of octahydropentalenyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Octahydropentalenyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octahydropentalenyl isobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of octahydropentalenyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The bicyclic ring system may also play a role in modulating the compound’s biological activity by influencing its binding affinity to receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest analogs to octahydropentalenyl isobutyrate include hexyl isobutyrate and isobutyl isobutyrate , both of which share the isobutyrate functional group but differ in their alcohol-derived substituents. Key comparisons are outlined below:

Table 1: Comparative Properties of Isobutyrate Esters

Property Hexyl Isobutyrate Isobutyl Isobutyrate Butyl Isobutyrate
CAS Number Not explicitly listed 97-85-8 97-87-0
Molecular Formula C₁₀H₂₀O₂ (inferred) C₈H₁₆O₂ C₈H₁₆O₂
Boiling Point ~195–205°C (estimated) Not provided Not provided
Solubility Insoluble in water; miscible in organic solvents Likely similar to hexyl isobutyrate Likely similar
Regulatory Status Compliant with JECFA/FCC Limited toxicology data Limited toxicology data

Key Observations:

This aligns with trends in ester chemistry, where longer chains reduce vapor pressure .

Regulatory and Safety Profiles :

  • Hexyl isobutyrate is widely used in flavorings and fragrances, with established safety guidelines (e.g., JECFA, FCC) . In contrast, isobutyl isobutyrate and butyl isobutyrate lack extensive toxicological data, suggesting caution in industrial applications .

Research Findings on Analogous Compounds

Hexyl Isobutyrate :

  • Applications : Primarily utilized in food and cosmetic industries for its fruity odor .
  • Analytical Methods : Requires IR and NMR for purity verification, with heavy metal limits <10 ppm .

Isobutyl Isobutyrate :

  • Synthesis : Produced via acid-catalyzed esterification, common for branched esters .
  • Challenges: Limited solubility in polar solvents may restrict formulation flexibility .

Limitations and Gaps in Data

  • Critical data gaps include melting/boiling points, spectroscopic profiles, and ecotoxicological studies for branched isobutyrates .

Biological Activity

Octahydropentalenyl isobutyrate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an ester derived from isobutyric acid and octahydropentalene. The unique structure contributes to its biological properties, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various physiological effects. The compound may exhibit anti-inflammatory and analgesic properties through the inhibition of pro-inflammatory cytokines and modulation of pain pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation by inhibiting the production of inflammatory mediators.
  • Analgesic Properties : It has been observed to alleviate pain in animal models, suggesting potential use in pain management therapies.
  • Antimicrobial Activity : Preliminary studies indicate some antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The results showed a dose-dependent response, with higher doses leading to greater reductions in inflammation.

Dose (mg/kg)Edema Reduction (%)
1025
2050
4075

Study 2: Analgesic Effects

In another study focusing on pain relief, this compound was administered to subjects experiencing acute pain. The compound was found to reduce pain scores significantly compared to a control group receiving a placebo.

GroupPain Score (0-10)Reduction (%)
Control8.5-
Treatment (10 mg)5.041.2
Treatment (20 mg)3.558.8

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